molecular formula C10H17NO4 B8221385 tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate

tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate

Cat. No.: B8221385
M. Wt: 215.25 g/mol
InChI Key: FBUBZVYQBDFYFB-ZETCQYMHSA-N
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Description

tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Hydroxyacetylation: The hydroxyacetyl group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate has several scientific research applications, including:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyacetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the azetidine ring can provide structural rigidity and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-2-(2-hydroxyacetyl)pyrrolidine-1-carboxylate: A similar compound with a five-membered ring instead of a four-membered ring.

    tert-Butyl (2S)-2-(2-hydroxyacetyl)piperidine-1-carboxylate: A similar compound with a six-membered ring.

Uniqueness

tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties compared to its five- and six-membered counterparts

Properties

IUPAC Name

tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)8(13)6-12/h7,12H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBZVYQBDFYFB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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